molecular formula C24H35N5O8 B12639762 Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester CAS No. 1379574-07-8

Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester

Cat. No.: B12639762
CAS No.: 1379574-07-8
M. Wt: 521.6 g/mol
InChI Key: QMWVDTKDSMBMAG-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid core, a piperazine ring, and multiple tert-butoxycarbonyl (Boc) protecting groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the piperazine ring and the Boc protecting groups. The final step involves the nitration of the benzoic acid core to introduce the nitro group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting groups can be removed under acidic conditions, revealing the free amine groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrochloric acid, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The Boc protecting groups provide stability to the molecule, allowing it to be used in various chemical reactions without degradation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other benzoic acid derivatives with different substituents on the aromatic ring. For example:

These compounds share similar structural features but differ in the specific substituents and functional groups, which can affect their reactivity and applications. The uniqueness of Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester lies in its combination of a piperazine ring and multiple Boc protecting groups, making it a versatile and valuable compound for various scientific and industrial applications.

Biological Activity

Biological Activity of Benzoic Acid Derivatives

Benzoic acid derivatives have shown diverse biological activities in various studies. While the exact compound specified in the query lacks direct research, structurally similar compounds have demonstrated significant biological effects.

Proteostasis Network Modulation

Recent research has revealed that certain benzoic acid derivatives isolated from Bjerkandera adusta exhibit promising effects on the proteostasis network, which is crucial for maintaining cellular health . These compounds have been shown to promote the activity of two main protein degradation systems:

  • Ubiquitin-Proteasome Pathway (UPP)
  • Autophagy-Lysosome Pathway (ALP)

Case Study: Human Foreskin Fibroblasts

In a study using human foreskin fibroblasts, several benzoic acid derivatives were evaluated for their effects on proteolytic pathways . The results demonstrated that these compounds could enhance the activity of both the UPP and ALP, with particularly strong effects on the latter.

Enzymatic Activation

One of the most significant findings was the activation of cathepsins B and L, which are crucial enzymes in the ALP. Among the tested compounds, 3-chloro-4-methoxybenzoic acid (compound 3) showed the most potent interaction with both enzymes .

Data Table: Cathepsin Activation

CompoundCathepsin B and L Activation (%)
3467.3 ± 3.9
1No significant activity
2Data not provided
4Data not provided

Proteasomal Activity Enhancement

The study also revealed that certain benzoic acid derivatives could induce proteasomal activities, specifically:

  • Chymotrypsin-like (CT-L/LLVY) activity
  • Caspase-like (C-L/LLE) activity

Compounds 1, 3, and 4 showed induction of these activities at a concentration of 5 μM, with compounds 1 and 3 demonstrating the greatest potential .

Structure-Activity Relationship

The research suggests that the presence of acidic and bulky groups, such as methoxy or chlorine atoms, may facilitate the N-terminus rearrangement upon binding to target enzymes . This structural feature could be crucial for the biological activity of benzoic acid derivatives.

In Silico Studies

Computational studies have provided further insights into the potential mechanisms of action for these compounds. All tested benzoic acid derivatives were found to be putative binders of both cathepsins B and L .

Binding Affinity Data

EnzymeGlide Score Range (Kcal/mol)
Procathepsin B-7.6 to -9.18
Procathepsin L-5.30 to -6.41

Compound 3 (3-chloro-4-methoxybenzoic acid) showed the strongest interaction with both enzymes, forming key interactions:

  • Salt bridge with HisP 28
  • Hydrogen bond with AsnP 29 and PheP 30
  • π-π interaction between the benzyl ring and PheP 30

Potential Therapeutic Applications

Given the ability of certain benzoic acid derivatives to modulate protein degradation pathways, there is potential for therapeutic applications in age-related disorders and conditions associated with proteostasis dysfunction . The activation of cathepsins and proteasomal activities suggests these compounds could be investigated for:

  • Anti-aging therapies
  • Neurodegenerative disease treatments
  • Cancer therapeutics

Conclusion and Future Directions

While the specific compound mentioned in the query lacks direct research, the biological activity of structurally similar benzoic acid derivatives suggests potential for diverse biological effects. The ability to modulate protein degradation pathways, particularly through the activation of cathepsins and proteasomal activities, warrants further investigation.

Future research should focus on:

  • Synthesizing and testing the specific compound mentioned in the query
  • Conducting structure-activity relationship studies to optimize biological activity
  • Evaluating the potential therapeutic applications in age-related disorders and other conditions associated with proteostasis dysfunction
  • Investigating the long-term effects and safety profile of these compounds in vivo

Properties

CAS No.

1379574-07-8

Molecular Formula

C24H35N5O8

Molecular Weight

521.6 g/mol

IUPAC Name

methyl 3-[[4-[N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperazin-1-yl]methyl]-5-nitrobenzoate

InChI

InChI=1S/C24H35N5O8/c1-23(2,3)36-21(31)25-20(26-22(32)37-24(4,5)6)28-10-8-27(9-11-28)15-16-12-17(19(30)35-7)14-18(13-16)29(33)34/h12-14H,8-11,15H2,1-7H3,(H,25,26,31,32)

InChI Key

QMWVDTKDSMBMAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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